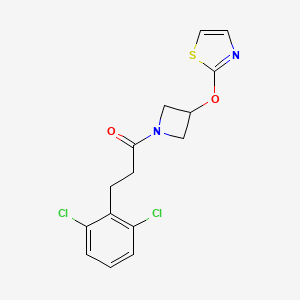
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a thiazol-2-yloxy group, and an azetidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate leaving group, such as a halide, under basic conditions to form the thiazol-2-yloxy intermediate.
Azetidin-1-yl Group Introduction: The azetidin-1-yl group is introduced through a nucleophilic substitution reaction, where the thiazol-2-yloxy intermediate reacts with an azetidine derivative.
Final Coupling Reaction: The final step involves coupling the dichlorophenyl group with the azetidin-1-yl intermediate under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and the biological system being studied. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)butan-1-one: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
The uniqueness of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c16-12-2-1-3-13(17)11(12)4-5-14(20)19-8-10(9-19)21-15-18-6-7-22-15/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEKCCVSTXLWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)Cl)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














